

Benchmarking cis-p-2-Menthen-1-ol: A Comparative Guide for Researchers

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Compound of Interest

Compound Name: *cis-p-2-Menthen-1-ol*

Cat. No.: B15399551

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This guide provides a comprehensive benchmark of **cis-p-2-Menthen-1-ol** against common commercial terpene standards. Intended for researchers, scientists, and drug development professionals, this document offers a detailed comparison of physicochemical properties, analytical methods for purity and stability, and insights into its biological activity. All quantitative data is summarized in clear, comparative tables, and detailed experimental protocols are provided for key analytical methods.

Physicochemical Properties: A Comparative Analysis

The selection of a suitable standard is critical in research and development. The following table summarizes the key physicochemical properties of **cis-p-2-Menthen-1-ol** alongside four widely used commercial terpene standards: α -Pinene, β -Pinene, Limonene, and Linalool. This allows for a direct comparison of their fundamental characteristics.

Property	cis-p-2-Menthen-1-ol	α-Pinene	β-Pinene	Limonene	Linalool
Molecular Formula	C ₁₀ H ₁₈ O[1]	C ₁₀ H ₁₆	C ₁₀ H ₁₆	C ₁₀ H ₁₆	C ₁₀ H ₁₈ O
Molecular Weight	154.25 g/mol [1]	136.23 g/mol	136.23 g/mol	136.24 g/mol	154.25 g/mol
Boiling Point	Not available	~155 °C	~166 °C	~176 °C	~198 °C
Melting Point	Not available	-62.5 °C	-61 °C	-74.35 °C	< 25 °C
Density	Not available	~0.858 g/cm ³	~0.871 g/cm ³	~0.841 g/cm ³	~0.860 g/cm ³
Solubility in Water	Practically insoluble[2]	Insoluble	Insoluble	Insoluble	Slightly soluble
logP (Octanol/Water)	2.5[1]	~4.1	~4.1	~4.35	~2.4

Purity and Stability Assessment: Experimental Protocols

Accurate determination of purity and stability is paramount for the reliable application of any chemical standard. Standardized methods, such as Gas Chromatography-Mass Spectrometry (GC-MS) for purity and ICH-guided stability studies, are essential.

Purity Determination by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines a standard method for the quantitative determination of **cis-p-2-Menthen-1-ol** and other terpenes.

1. Sample Preparation:

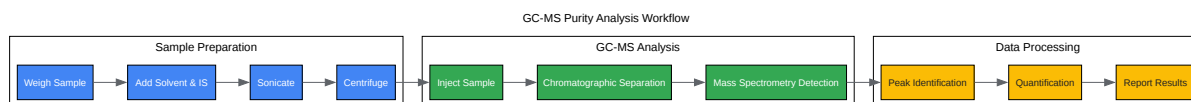
- Accurately weigh approximately 100 mg of the ground plant material or extract into a 20 mL vial.
- Add 5 mL of ethyl acetate containing an internal standard (e.g., 50 ng/μL n-tridecane).
- Sonicate for 15 minutes.
- Centrifuge the extract and transfer the supernatant to an autosampler vial for analysis.[3]

2. GC-MS Instrumentation and Conditions:

- GC System: Agilent 7890B or similar.
- Column: Restek Rxi-5MS (20 m x 0.180 mm I.D. x 0.18 μm film) or equivalent.[3]
- Carrier Gas: Helium at a constant flow rate (e.g., 0.4 mL/min).[3]
- Injection: 1 μL split injection (e.g., 50:1 split ratio) at 275 °C.[3]
- Oven Temperature Program: Initial temperature of 40 °C for 0.5 min, ramp at 20 °C/min to 140 °C, then ramp at 40 °C/min to 320 °C and hold for 1 min.[3]
- MS System: Xevo TQ-GC Tandem Quadrupole Mass Spectrometer or similar.
- Ionization: Electron Ionization (EI) at 70 eV.[3]
- Data Acquisition: Full scan mode for identification and Multiple Reaction Monitoring (MRM) for quantification.

3. Data Analysis:

- Identify peaks by comparing mass spectra with a reference library (e.g., NIST).
- Quantify the analyte by comparing the peak area with that of the internal standard and a calibration curve prepared from a certified reference material.



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GC-MS Purity Analysis Workflow Diagram

Stability Testing Protocol

This protocol is based on the International Council for Harmonisation (ICH) Q1A (R2) guidelines for stability testing of new drug substances and products.[4]

1. Batches and Storage Conditions:

- Conduct studies on at least three primary batches.
- Long-term storage: 25 °C ± 2 °C / 60% RH ± 5% RH or 30 °C ± 2 °C / 65% RH ± 5% RH.
- Accelerated storage: 40 °C ± 2 °C / 75% RH ± 5% RH.
- Intermediate storage (if necessary): 30 °C ± 2 °C / 65% RH ± 5% RH.[4]

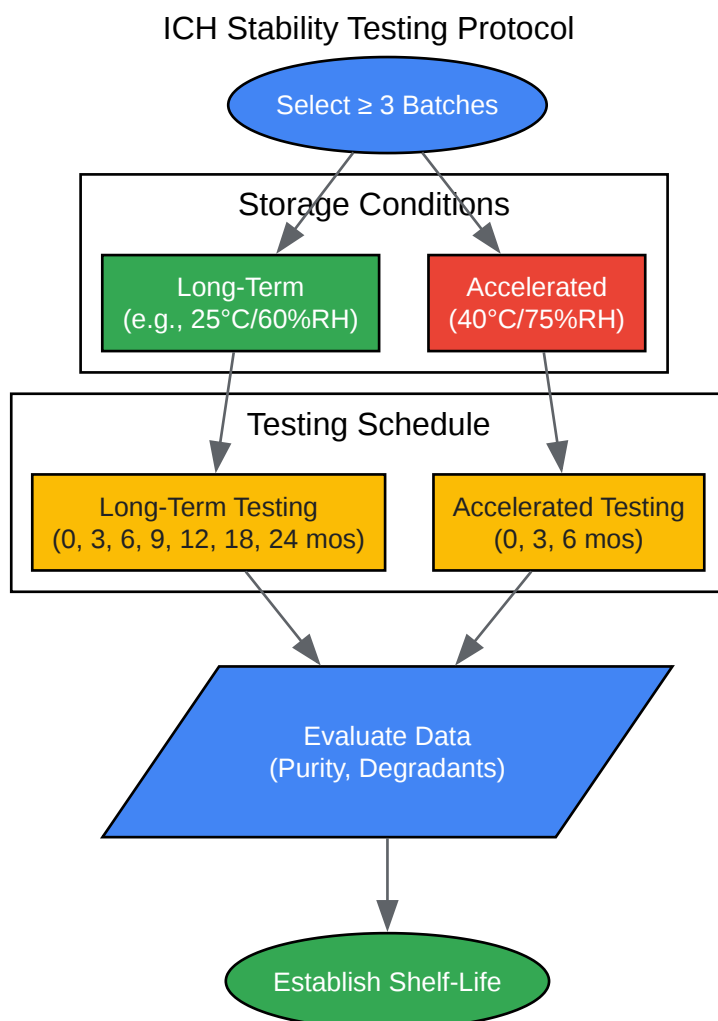
2. Testing Frequency:

- Long-term: Every 3 months for the first year, every 6 months for the second year, and annually thereafter.
- Accelerated: A minimum of three time points, including initial and final (e.g., 0, 3, and 6 months).

3. Test Parameters:

- The stability-indicating test battery should include assays for purity, degradation products, and physical characteristics.

- Utilize a validated stability-indicating method, such as the GC-MS protocol described above.



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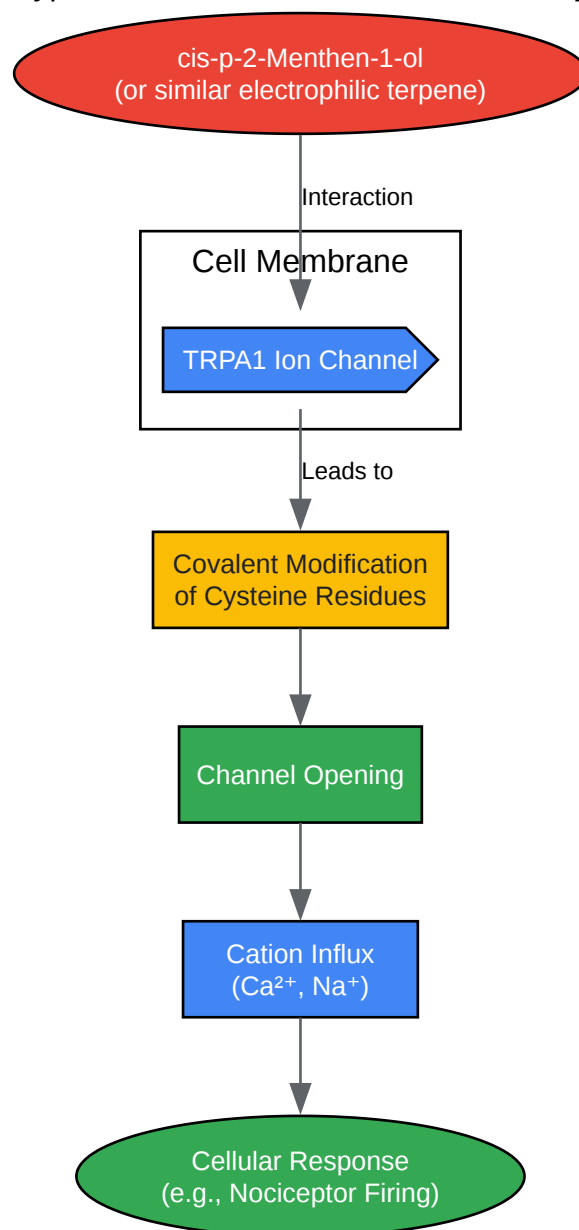
ICH Stability Testing Protocol Flowchart

Biological Activity and Signaling Pathways

Derivatives of p-menthane, the structural class to which **cis-p-2-Menthen-1-ol** belongs, have been investigated for various biological activities, including insect repellent properties and as central nervous system agents.[1][5] A notable mechanism of action for some terpenes is the activation of the TRPA1 (Transient Receptor Potential Ankyrin 1) ion channel, a key player in pain and inflammation signaling.

The activation of TRPA1 by certain electrophilic compounds, such as those found in mustard oil and cinnamaldehyde, occurs through the covalent modification of cysteine residues within the ion channel protein. This leads to channel opening, cation influx (primarily Ca^{2+} and Na^{+}), and subsequent cellular responses. While the direct interaction of **cis-p-2-Menthen-1-ol** with TRPA1 has not been extensively studied, its structural similarity to other known activators suggests a potential for interaction with this or similar signaling pathways.

Hypothesized TRPA1 Activation Pathway



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